molecular formula C5H6N2O2S2 B14891062 2-(Thiazol-2-yl)ethenesulfonamide

2-(Thiazol-2-yl)ethenesulfonamide

Cat. No.: B14891062
M. Wt: 190.2 g/mol
InChI Key: PGHAEEZPOUYNMQ-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-2-yl)ethenesulfonamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 2-(Thiazol-2-yl)ethenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiazole derivatives with ethenesulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-(Thiazol-2-yl)ethenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-yl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer properties .

Comparison with Similar Compounds

2-(Thiazol-2-yl)ethenesulfonamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole derivatives

Properties

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

(E)-2-(1,3-thiazol-2-yl)ethenesulfonamide

InChI

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-5-7-2-3-10-5/h1-4H,(H2,6,8,9)/b4-1+

InChI Key

PGHAEEZPOUYNMQ-DAFODLJHSA-N

Isomeric SMILES

C1=CSC(=N1)/C=C/S(=O)(=O)N

Canonical SMILES

C1=CSC(=N1)C=CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.